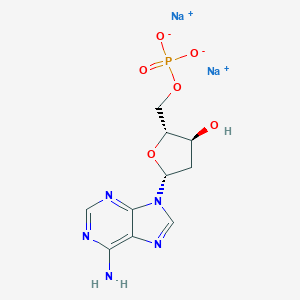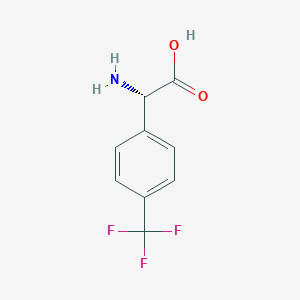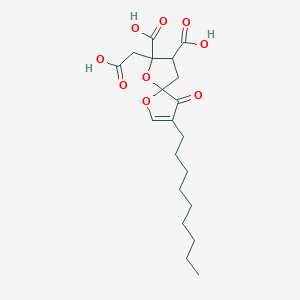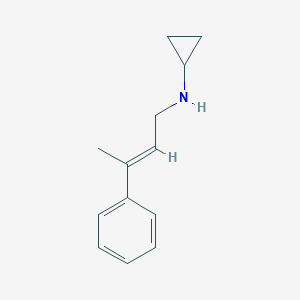
4-Cyclopropyl-2-phenyl-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-2-phenyl-2-butene (CPBD) is a synthetic compound that belongs to the family of cyclopropyl compounds. CPBD is a highly reactive and versatile compound that has been used in various scientific research applications. In
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-2-phenyl-2-butene is not fully understood. However, studies have shown that 4-Cyclopropyl-2-phenyl-2-butene acts as an inhibitor of tubulin polymerization, which is essential for cell division. 4-Cyclopropyl-2-phenyl-2-butene has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-Cyclopropyl-2-phenyl-2-butene has been found to have a range of biochemical and physiological effects. Studies have shown that 4-Cyclopropyl-2-phenyl-2-butene can inhibit the growth of cancer cells in vitro and in vivo. 4-Cyclopropyl-2-phenyl-2-butene has also been found to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Cyclopropyl-2-phenyl-2-butene is a highly reactive compound that can be used in a range of lab experiments. 4-Cyclopropyl-2-phenyl-2-butene has been found to be stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. However, 4-Cyclopropyl-2-phenyl-2-butene is highly reactive and requires careful handling to avoid decomposition.
Direcciones Futuras
There are many future directions for research involving 4-Cyclopropyl-2-phenyl-2-butene. One potential area of research is the development of novel anticancer drugs based on 4-Cyclopropyl-2-phenyl-2-butene. Another area of research is the synthesis of novel compounds with potential therapeutic applications. Further studies are also needed to fully understand the mechanism of action of 4-Cyclopropyl-2-phenyl-2-butene and its potential biochemical and physiological effects.
Métodos De Síntesis
4-Cyclopropyl-2-phenyl-2-butene can be synthesized using Grignard reagents and various other methods. One of the most common methods used to synthesize 4-Cyclopropyl-2-phenyl-2-butene is the reaction between cyclopropylmagnesium bromide and acetophenone. The reaction is carried out in the presence of a catalyst such as copper(I) iodide to yield 4-Cyclopropyl-2-phenyl-2-butene. The reaction is highly exothermic and requires careful control of temperature and reaction conditions.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-2-phenyl-2-butene has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. 4-Cyclopropyl-2-phenyl-2-butene has been found to have potent antitumor activity and has been used in the development of anticancer drugs. 4-Cyclopropyl-2-phenyl-2-butene has also been used in the synthesis of novel compounds with potential therapeutic applications.
Propiedades
Número CAS |
142798-24-1 |
|---|---|
Nombre del producto |
4-Cyclopropyl-2-phenyl-2-butene |
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
N-[(E)-3-phenylbut-2-enyl]cyclopropanamine |
InChI |
InChI=1S/C13H17N/c1-11(9-10-14-13-7-8-13)12-5-3-2-4-6-12/h2-6,9,13-14H,7-8,10H2,1H3/b11-9+ |
Clave InChI |
NUPQJDCCILDUKY-UHFFFAOYSA-N |
SMILES isomérico |
C/C(=C\CNC1CC1)/C2=CC=CC=C2 |
SMILES |
CC(=CCNC1CC1)C2=CC=CC=C2 |
SMILES canónico |
CC(=CCNC1CC1)C2=CC=CC=C2 |
Sinónimos |
4-cyclopropyl-2-phenyl-2-butene 4-cyclopropyl-2-phenyl-2-butene hydrochloride, (E)-isomer CPh-butene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



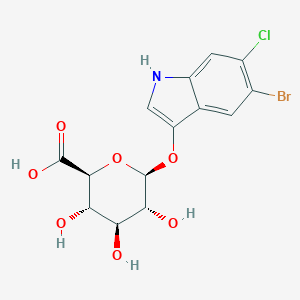
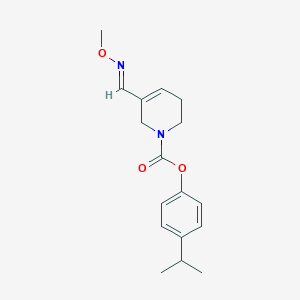
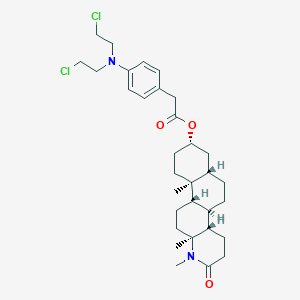
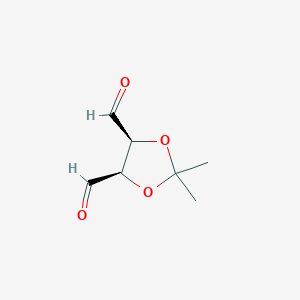
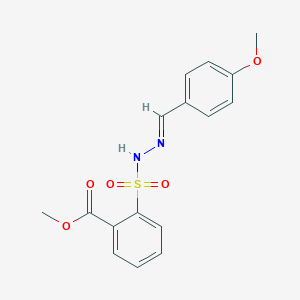
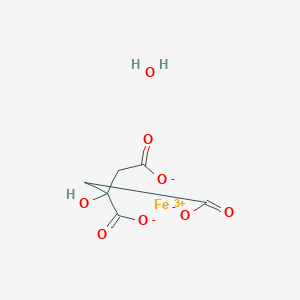
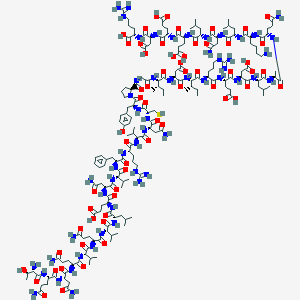
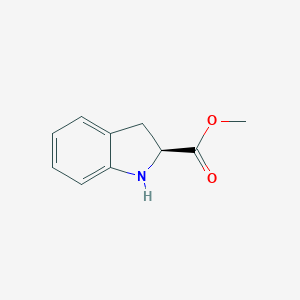
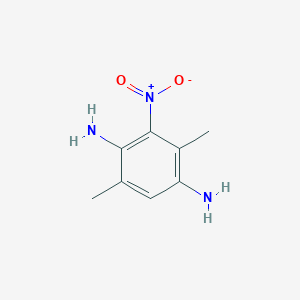
![7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B115987.png)
![1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B115988.png)
